molecular formula C28H24O4 B10852913 Riccardin C CAS No. 84575-08-6

Riccardin C

Cat. No.: B10852913
CAS No.: 84575-08-6
M. Wt: 424.5 g/mol
InChI Key: JMKSVONWZFVEAI-UHFFFAOYSA-N
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Description

Riccardin C is a macrocyclic bis(bibenzyl) compound, known for its unique structural properties and biological activities. It is a secondary metabolite isolated from various plant species, including the Siberian cowslip subspecies Primula veris subsp. macrocalyx, Reboulia hemisphaerica, and the Chinese liverwort Plagiochasma intermedium

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Riccardin C was first achieved in 2005. The synthesis involves a key macrocyclization step facilitated by palladium-catalyzed intramolecular Suzuki-Miyaura coupling . The synthetic route typically includes the following steps:

  • Formation of the bibenzyl units through standard organic synthesis techniques.
  • Coupling of these units using palladium-catalyzed reactions to form the macrocyclic structure.
  • Final deprotection and purification steps to yield this compound.

Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the synthesis in a laboratory setting provides a foundation for potential scale-up. The use of palladium-catalyzed coupling reactions is crucial, and optimizing these conditions for larger-scale production would be a key focus.

Chemical Reactions Analysis

Types of Reactions: Riccardin C undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or alkylated derivatives, depending on the substituent introduced.

Scientific Research Applications

Riccardin C has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Riccardin C exerts its effects involves interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Cavicularin: Another macrocyclic bis(bibenzyl) compound with similar structural features but different biological activities.

    Marchantin A: A related bis(bibenzyl) compound with notable antifungal properties.

Uniqueness of Riccardin C: this compound stands out due to its specific biological activities and the unique macrocyclic structure that influences its reactivity and interactions with biological targets. Its synthesis also presents unique challenges and opportunities for developing new synthetic methodologies .

Properties

CAS No.

84575-08-6

Molecular Formula

C28H24O4

Molecular Weight

424.5 g/mol

IUPAC Name

14-oxapentacyclo[20.2.2.210,13.115,19.02,7]nonacosa-1(24),2(7),3,5,10(29),11,13(28),15,17,19(27),22,25-dodecaene-5,16,24-triol

InChI

InChI=1S/C28H24O4/c29-22-9-13-24-21(17-22)8-3-18-4-10-23(11-5-18)32-28-16-20(7-14-26(28)30)2-1-19-6-12-25(24)27(31)15-19/h4-7,9-17,29-31H,1-3,8H2

InChI Key

JMKSVONWZFVEAI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)O)C3=C(C=C(CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5)C=C3)O

Origin of Product

United States

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